Meliatoosenin I
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Overview
Description
Meliatoosenin I is a limonoid compound derived from the genus Melia, specifically from the plant Melia toosendan. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including anti-cancer, insecticidal, and anti-botulism effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meliatoosenin I involves multiple steps, including the oxidation, reduction, and rearrangement of precursor molecules. The synthetic routes typically start with the extraction of limonoids from the fruits of Melia toosendan using solvents like ethanol. The extracted limonoids are then subjected to various chemical reactions to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The fruits of Melia toosendan are harvested and processed to extract limonoids. Advanced chromatographic techniques are employed to purify this compound from the crude extract .
Chemical Reactions Analysis
Types of Reactions
Meliatoosenin I undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Meliatoosenin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of limonoids.
Biology: It has been studied for its cytotoxic effects on various cancer cell lines.
Medicine: It shows potential as an anti-cancer agent and is being investigated for its therapeutic properties.
Mechanism of Action
Meliatoosenin I exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound also exhibits anti-inflammatory and antioxidant properties, which contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Toosendanin: Another limonoid from Melia toosendan, known for its insecticidal properties.
Azadirachtin: A limonoid from Azadirachta indica, widely used as a biopesticide.
Gedunin: A limonoid from the Meliaceae family, known for its anti-cancer properties.
Uniqueness
Meliatoosenin I is unique due to its specific structural features and potent biological activities. Unlike other limonoids, it has a distinct molecular structure that contributes to its unique mode of action and therapeutic potential .
Properties
Molecular Formula |
C35H46O12 |
---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[19,20-diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate |
InChI |
InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-24-33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-23(39)35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3 |
InChI Key |
BJKNIWWFUYSEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1C2(C3CC4C5(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC6(C5(O4)C(CC6C7=COC=C7)O)C)C)C |
Origin of Product |
United States |
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